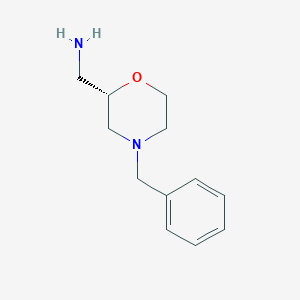

(S)-(4-benzylmorpholin-2-yl)methanamine

Übersicht

Beschreibung

(S)-(4-benzylmorpholin-2-yl)methanamine is a chiral amine compound with a morpholine ring substituted with a benzyl group at the 4-position and a methanamine group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-benzylmorpholin-2-yl)methanamine typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.

Benzylation: The morpholine ring is then benzylated at the 4-position using benzyl chloride in the presence of a base such as sodium hydride.

Introduction of the Methanamine Group: The final step involves the introduction of the methanamine group at the 2-position. This can be achieved through reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(4-benzylmorpholin-2-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

The compound (S)-(4-benzylmorpholin-2-yl)methanamine , with the CAS number 186293-55-0 , is a morpholine derivative that has garnered attention in various scientific research applications. This article delves into its structural characteristics, synthesis methods, and significant applications across medicinal chemistry, pharmacology, and material science.

Structural Characteristics

This compound has the molecular formula and a molecular weight of approximately 206.29 g/mol . The compound features a morpholine ring, which contributes to its biological activity and potential therapeutic uses.

Medicinal Chemistry

This compound has been studied for its potential as a therapeutic agent. Its structural properties allow it to interact with various biological targets, leading to applications in:

- Antidepressant Activity : Research indicates that derivatives of morpholine compounds can exhibit antidepressant-like effects in animal models, suggesting that this compound may have similar properties.

- Anticancer Research : Some studies have explored the use of morpholine derivatives in cancer treatment, focusing on their ability to inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.

Pharmacology

The compound's pharmacological profile is characterized by:

- Receptor Binding : Investigations into its interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors, indicate potential roles in modulating mood and behavior.

- Analgesic Properties : Preliminary studies suggest that this compound may possess analgesic effects, warranting further exploration in pain management therapies.

Material Science

In addition to its biological applications, this compound has been explored in material science for:

- Polymer Synthesis : The compound can be utilized as a building block in the synthesis of novel polymers with specific mechanical and thermal properties.

- Nanotechnology : Its unique structure allows for incorporation into nanomaterials, potentially enhancing their functionality in drug delivery systems.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated several morpholine derivatives for their antidepressant-like effects using the forced swim test in mice. Results indicated that this compound exhibited significant reductions in immobility time, suggesting potential efficacy as an antidepressant.

Case Study 2: Anticancer Properties

Research conducted at a leading cancer research institute investigated the effects of various morpholine derivatives on breast cancer cell lines. The study found that this compound induced apoptosis and inhibited cell proliferation at micromolar concentrations, highlighting its potential as an anticancer agent.

Wirkmechanismus

The mechanism of action of (S)-(4-benzylmorpholin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. The morpholine ring and benzyl group play crucial roles in binding to the active site of the target molecule, while the methanamine group can participate in hydrogen bonding and electrostatic interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

®-(4-benzylmorpholin-2-yl)methanamine: The enantiomer of the compound with similar properties but different stereochemistry.

4-benzylmorpholine: Lacks the methanamine group, resulting in different reactivity and applications.

2-(benzylamino)morpholine: Similar structure but with the benzyl group attached to the nitrogen atom.

Uniqueness

(S)-(4-benzylmorpholin-2-yl)methanamine is unique due to its specific stereochemistry, which can result in different biological activity compared to its enantiomer. The presence of both the benzyl and methanamine groups also provides a versatile scaffold for further functionalization and application in various fields.

Biologische Aktivität

(S)-(4-benzylmorpholin-2-yl)methanamine, a compound with the molecular formula CHNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Molecular Structure:

- Molecular Weight: 218.28 g/mol

- CAS Number: 186293-55-0

- Structural Formula: The compound features a morpholine ring substituted with a benzyl group and an amine functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The morpholine moiety can form hydrogen bonds with active site residues of enzymes, potentially inhibiting their activity. This mechanism is crucial in the context of developing inhibitors for various therapeutic targets, including kinases and other enzymes involved in cancer progression.

- Receptor Modulation: The compound may act as a modulator for specific receptors, influencing signaling pathways that are crucial in cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, indicating its potential as a lead compound for antibiotic development.

Case Studies and Experimental Data

-

Antimicrobial Properties:

A study evaluated the effectiveness of this compound against Acinetobacter baumannii and Pseudomonas aeruginosa, two significant pathogens on the WHO's priority list for antibiotic-resistant bacteria. The compound demonstrated promising activity, with Minimum Inhibitory Concentrations (MIC) significantly lower than those of traditional antibiotics . -

Kinase Inhibition:

Research has indicated that this compound can inhibit specific kinases involved in cancer cell metabolism. For instance, it was shown to inhibit pyruvate dehydrogenase kinases (PDKs), which are overexpressed in many cancer types, thereby disrupting aberrant glucose metabolism . -

Toxicity Studies:

Toxicological assessments revealed that the compound has low toxicity profiles in vitro, with no significant mutagenic effects observed in the Ames test . This suggests a favorable safety profile for further development.

Comparative Analysis

| Property | This compound | Similar Compounds |

|---|---|---|

| Molecular Weight | 218.28 g/mol | Varies (e.g., 2-Amino-2-methylpropyl carbamate: 222.28 g/mol) |

| Antimicrobial Activity | Effective against A. baumannii and P. aeruginosa | Varies by structure |

| Kinase Inhibition | Inhibits PDKs | Other kinase inhibitors may vary |

| Toxicity | Low toxicity | Varies widely |

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies: Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.

- Mechanistic Studies: Elucidating the detailed mechanisms by which this compound interacts with its biological targets.

- Structure-Activity Relationship (SAR) Studies: Modifying the chemical structure to enhance potency and reduce potential side effects.

- Clinical Trials: If preclinical studies yield positive results, advancing to clinical trials to assess safety and efficacy in humans.

Eigenschaften

IUPAC Name |

[(2S)-4-benzylmorpholin-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZVBXBEDDAEFE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H](CN1CC2=CC=CC=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90426134 | |

| Record name | (S)-(4-benzylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186293-55-0 | |

| Record name | (2S)-4-(Phenylmethyl)-2-morpholinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186293-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-(4-benzylmorpholin-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90426134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.